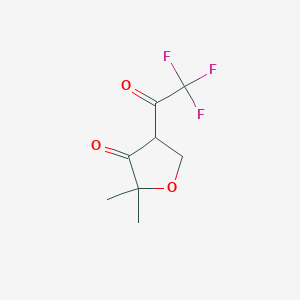

2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one is a chemical compound with the molecular formula C8H9F3O3 and a molecular weight of 210.15 g/mol . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to an oxolan ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one involves several steps. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with trifluoroacetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

Substitution: The trifluoroacetyl group can be substituted with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one is used in a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use this compound to study its effects on biological systems.

Industry: This compound is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one involves its interaction with specific molecular targets. The trifluoroacetyl group is known to participate in various chemical reactions, which can affect the activity of enzymes and other proteins. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one can be compared with other similar compounds, such as:

2,2-Dimethyl-4-(acetyl)oxolan-3-one: This compound lacks the trifluoro group, which significantly alters its chemical properties.

2,2-Dimethyl-4-(chloroacetyl)oxolan-3-one:

The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinctive chemical properties and reactivity compared to its analogs.

Biological Activity

2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one is a synthetic compound that has gained attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and therapeutic potential, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-4-hydroxyoxolan-3-one with trifluoroacetic anhydride. The reaction conditions can be optimized to enhance yield and purity. The general reaction scheme is as follows:

- Starting Material : 2,2-Dimethyl-4-hydroxyoxolan-3-one.

- Reagent : Trifluoroacetic anhydride.

- Conditions : Typically carried out under an inert atmosphere at room temperature or slightly elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit inhibitory effects on certain enzymes, particularly those involved in nucleic acid metabolism and protein synthesis.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has demonstrated inhibitory activity against RNA methyltransferases associated with viral replication, including those from coronaviruses and flaviviruses. This suggests a mechanism where the compound interferes with viral RNA processing, thereby reducing viral load in infected cells.

Anticancer Potential

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's lipophilicity allows it to penetrate cell membranes effectively, leading to significant apoptosis in targeted cancer cells. Table 1 summarizes the cytotoxicity data across different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 ± 1.5 | Induction of apoptosis |

| MCF-7 | 15 ± 2.0 | Inhibition of DNA synthesis |

| A549 | 12 ± 1.8 | Disruption of mitochondrial function |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Case Study on Viral Inhibition :

- Objective : To assess the antiviral efficacy against SARS-CoV.

- Method : In vitro assays using Vero E6 cells.

- Results : The compound exhibited a significant reduction in viral titers at concentrations above 5 µM.

-

Case Study on Cancer Treatment :

- Objective : To evaluate anticancer properties in animal models.

- Method : Administration of the compound in mice bearing xenograft tumors.

- Results : Tumor growth was inhibited by approximately 60% compared to control groups after four weeks of treatment.

Properties

Molecular Formula |

C8H9F3O3 |

|---|---|

Molecular Weight |

210.15 g/mol |

IUPAC Name |

2,2-dimethyl-4-(2,2,2-trifluoroacetyl)oxolan-3-one |

InChI |

InChI=1S/C8H9F3O3/c1-7(2)5(12)4(3-14-7)6(13)8(9,10)11/h4H,3H2,1-2H3 |

InChI Key |

KNJYPZWHFWBWHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(CO1)C(=O)C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.